molecular formula C4H8ClN5 B1451191 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride CAS No. 1803598-25-5

4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride

Cat. No. B1451191
CAS RN: 1803598-25-5
M. Wt: 161.59 g/mol
InChI Key: OWMGZNVZTADATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride” is a chemical compound with the CAS Number: 1803598-25-5 . It has a molecular weight of 161.59 . The IUPAC name for this compound is 4,5,6,7-tetrahydrotetrazolo [1,5-a]pyrimidine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride” is 1S/C4H7N5.ClH/c1-2-5-4-6-7-8-9(4)3-1;/h1-3H2,(H,5,6,8);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of “4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride” is a powder . It is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry

This compound, due to its structural similarity to pyrimidine, may serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Pyrimidine derivatives are known to exhibit a wide range of biological activities and are components of several antiviral drugs, anticancer agents, and antibiotics .

Agriculture

In the agricultural sector, pyrimidine derivatives can be used to develop new pesticides and herbicides. Their chemical structure allows for interaction with various biological pathways in pests and weeds, potentially leading to the development of compounds with selective toxicity .

Material Science

The tetrazolo[1,5-a]pyrimidine moiety could be explored for its potential use in the creation of novel materials. Its nitrogen-rich structure may contribute to the development of high-energy density materials or as a building block for complex polymers .

Environmental Science

Research into the environmental fate of pyrimidine derivatives, including their biodegradation and potential as environmental contaminants, is crucial. Understanding the environmental impact of these compounds can lead to safer agricultural practices and inform regulatory decisions .

Analytical Chemistry

Compounds like 4H,5H,6H,7H-tetrazolo[1,5-a]pyrimidine hydrochloride can be used as standards or reagents in analytical procedures. They may help in the development of assays to detect biological or chemical substances .

Chemical Synthesis

This compound can act as a versatile reagent in organic synthesis, participating in various chemical reactions to produce a wide array of derivatives. This versatility makes it valuable for constructing complex molecules for further study or application .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c1-2-5-4-6-7-8-9(4)3-1;/h1-3H2,(H,5,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGZNVZTADATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NN=NN2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 3
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 4
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 5
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride
Reactant of Route 6
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.